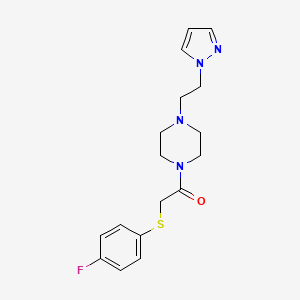

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Beschreibung

The target compound, 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone, is a piperazine derivative featuring a pyrazole-ethyl substituent at the piperazine nitrogen and a thioether-linked 4-fluorophenyl group. Its molecular formula is C₁₉H₂₁FN₄OS, with a molecular weight of 372.46 g/mol (calculated).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4OS/c18-15-2-4-16(5-3-15)24-14-17(23)21-11-8-20(9-12-21)10-13-22-7-1-6-19-22/h1-7H,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAAUEQUIKHUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperazine-Thioether Moieties

Table 1: Key Structural and Physical Properties

Key Observations :

- Thioether vs. Sulfonyl Groups : The target compound’s thioether linkage (C–S–C) contrasts with sulfonyl (SO₂) groups in compounds like 7e and 7o , which may enhance metabolic stability but reduce electrophilicity .

- Heterocyclic Attachments: Pyrazole (target compound) vs. tetrazole (7e, 7o) substituents influence hydrogen bonding and π-π stacking interactions. Tetrazole-containing derivatives exhibit notable antiproliferative activity against cancer cell lines .

Piperazine Derivatives with Pyrazole or Imidazole Substituents

Table 2: Functional Group Impact on Activity

Key Observations :

- Pyrazole vs. Imidazole : Pyrazole (target compound) provides a rigid, planar structure conducive to target binding, whereas imidazole (e.g., ) offers additional hydrogen-bonding sites.

- Substituent Effects : The 4-fluorophenylthio group in the target compound may enhance membrane permeability compared to dimethoxyphenyl () due to reduced polarity.

Anticancer and Antiproliferative Activity:

- Compounds with benzothiazole (e.g., 5i, 5j in ) and tetrazole-thio groups (e.g., 7n–7r in ) show IC₅₀ values in micromolar ranges against breast and colon cancer cells.

- Mechanism : Thioether/sulfonyl groups may intercalate DNA or inhibit tubulin polymerization, while pyrazole/tetrazole moieties modulate kinase activity .

Enzyme Inhibition:

Q & A

Q. Table 1: Key Synthesis Parameters

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Alkylation | DMF, 50°C, 12 hr, K₂CO₃ | 65–75 | |

| Thioether Formation | CH₂Cl₂, RT, 24 hr, 4-fluorothiophenol | 50–60 |

Advanced: How can researchers optimize the coupling reaction between piperazine and pyrazole-ethyl intermediates?

Answer:

Optimization focuses on reaction kinetics and selectivity:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or CuI) enhance coupling efficiency between heterocycles .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, reducing side-product formation .

- Temperature Control : Lower temperatures (30–40°C) minimize decomposition of thermally labile pyrazole groups .

Data Contradiction Analysis :

Conflicting yields reported in similar syntheses (e.g., 50% vs. 75%) may stem from variations in solvent purity or catalyst loading. Systematic DOE (Design of Experiments) can resolve discrepancies by isolating critical variables .

Basic: What structural features suggest potential bioactivity, and how are these characterized?

Answer:

The compound’s bioactivity is inferred from:

- Piperazine Core : Facilitates interaction with GPCRs (e.g., serotonin or dopamine receptors) .

- 4-Fluorophenylthio Group : Enhances lipophilicity and membrane permeability, critical for CNS penetration .

- Pyrazole Moiety : Modulates enzyme inhibition (e.g., COX-2) via hydrogen-bonding interactions .

Q. Characterization Methods :

- X-ray Crystallography : Resolves spatial arrangement of the thioether bond and piperazine conformation .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and C–S bond vibrations at ~600 cm⁻¹ .

Advanced: How can researchers analyze binding affinity to biological targets and reconcile conflicting assay data?

Answer:

Methodologies :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .

Q. Resolving Contradictions :

- Assay-Specific Artifacts : Fluorescence quenching in FP assays may underestimate affinity. Orthogonal validation via SPR or radioligand binding is recommended .

- Buffer Conditions : Variations in ionic strength (e.g., 150 mM NaCl vs. 50 mM) alter ligand-receptor stoichiometry, requiring standardized protocols .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers (<0.1 mM at pH 7.4). Co-solvents (e.g., PEG-400) enhance bioavailability .

- Stability : Degrades <5% over 24 hr in PBS (pH 7.4) at 25°C but hydrolyzes rapidly under acidic conditions (pH 2.0). LC-MS tracks degradation products (e.g., free thiophenol) .

Q. Table 2: Stability in Common Solvents

| Solvent | Stability (24 hr, 25°C) | Degradation Products |

|---|---|---|

| DMSO | >95% intact | None detected |

| PBS (pH 7.4) | 92% intact | Trace oxidation byproducts |

| Ethanol | 85% intact | Thioether cleavage |

Advanced: How can SAR studies guide the design of derivatives with improved pharmacokinetics?

Answer:

SAR Strategies :

- Fluorine Substitution : Introducing electron-withdrawing groups (e.g., CF₃ at the phenyl ring) enhances metabolic stability by reducing CYP450-mediated oxidation .

- Piperazine Modifications : Replacing N-ethyl with cyclopropyl groups improves blood-brain barrier penetration via reduced polar surface area .

Case Study :

A derivative with a trifluoromethylpyrazole showed 3x higher plasma half-life (t₁/₂ = 8.2 hr vs. 2.7 hr) in rodent models, validated by in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.